2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride
Description
Properties
CAS No. |
2551119-31-2 |
|---|---|
Molecular Formula |
C13H19Cl2N3 |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride typically involves the reaction of benzylpiperazine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacological compounds. Its applications include:
- Antidepressant Activity: Research indicates that derivatives of benzylpiperazine exhibit antidepressant effects by modulating serotonin and dopamine pathways. Studies have shown that 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride may enhance neurotransmitter activity, contributing to mood regulation .
- Anxiolytic Effects: Similar compounds have been studied for their anxiolytic properties. The piperazine moiety is known to interact with serotonin receptors, suggesting potential applications in anxiety disorders.
2. Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:
- Receptor Interaction Studies: Preliminary studies suggest that this compound may act as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is crucial for understanding its mechanism of action in neurological conditions.
3. Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Drug Synthesis: The compound can be utilized as a precursor in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further chemical modifications and derivatization, leading to the development of novel therapeutic compounds.
Case Studies
Case Study 1: Antidepressant Properties
A study conducted on various benzylpiperazine derivatives highlighted the importance of structural modifications on their pharmacological activity. The introduction of acetonitrile as a substituent was found to enhance the binding affinity to serotonin receptors, indicating that this compound may possess significant antidepressant properties.
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological evaluation, researchers assessed the effects of this compound on anxiety-like behaviors in animal models. The results demonstrated a reduction in anxiety behaviors, suggesting its potential use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(Piperazin-2-yl)acetonitrile Dihydrochloride
CAS Number : 142054-62-4
Molecular Formula : C₆H₁₂Cl₂N₃
Molecular Weight : 161.63 g/mol
Key Differences :
- Lacks the benzyl substituent on the piperazine ring.
- Smaller molecular weight (161.63 vs. 288.22) due to reduced aromaticity. Applications: Primarily used as a precursor for synthesizing non-benzylated piperazine derivatives. Its simpler structure allows for easier functionalization but offers fewer opportunities for targeted receptor interactions compared to benzylated analogs .
2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
CAS Number : 70403-11-1
Molecular Formula : C₂₁H₂₃N₃
Molecular Weight : 317.43 g/mol
Key Differences :
- Contains two benzyl groups on the piperazine ring (positions 1 and 4) versus one in the target compound.
- Applications: Used in medicinal chemistry for developing dual-target inhibitors. The dual benzylation enhances lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility .
N-Benzyl-2-(piperazin-1-yl)acetamide Dihydrochloride
CAS Number : 827614-58-4
Molecular Formula : C₁₃H₂₀Cl₂N₃O
Molecular Weight : 309.22 g/mol
Key Differences :
- Acetamide group replaces the acetonitrile moiety.
- Applications: Employed in peptide mimetics and protease inhibitors. The amide group mimics natural substrates, making it valuable in enzyme-targeted drug design .
Levocetirizine Dihydrochloride
CAS Number : 130018-87-0
Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
Molecular Weight : 461.81 g/mol
Key Differences :
- Contains a chlorophenyl-benzyl group and ethoxyacetic acid chain instead of acetonitrile.
- Clinically approved as a histamine H₁ antagonist for allergy treatment.
Applications : Demonstrates the pharmaceutical relevance of benzylpiperazine derivatives when combined with polar functional groups (e.g., carboxylic acids) for receptor binding .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| 2-(1-Benzylpiperazin-2-yl)acetonitrile dihydrochloride | 2551119-31-2 | C₁₃H₁₇Cl₂N₃ | 288.22 | Benzyl, piperazine, acetonitrile | Pharmaceutical intermediate |
| 2-(Piperazin-2-yl)acetonitrile dihydrochloride | 142054-62-4 | C₆H₁₂Cl₂N₃ | 161.63 | Piperazine, acetonitrile | Synthetic precursor |
| 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile | 70403-11-1 | C₂₁H₂₃N₃ | 317.43 | Dual benzyl, piperazine | Dual-target inhibitor development |
| N-Benzyl-2-(piperazin-1-yl)acetamide dihydrochloride | 827614-58-4 | C₁₃H₂₀Cl₂N₃O | 309.22 | Benzyl, piperazine, acetamide | Enzyme inhibitor design |
| Levocetirizine dihydrochloride | 130018-87-0 | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Chlorophenyl-benzyl, ethoxyacetic acid | Antihistamine drug |
Research Findings and Implications
- Structural Impact on Solubility : The dihydrochloride salt form (common in compounds like 2551119-31-2 and 130018-87-0) enhances water solubility, critical for oral bioavailability .
- Role of Benzyl Substitution : Benzylation increases lipophilicity, which improves membrane permeability but may require balancing with polar groups (e.g., acetamide or carboxylic acid) to maintain solubility .
- Acetonitrile vs. Amide Groups : Acetonitrile derivatives (e.g., 2551119-31-2) are more reactive in nucleophilic substitutions, whereas amide-containing analogs (e.g., 827614-58-4) offer metabolic stability .
Biological Activity
2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.
Structural Information
- Molecular Formula : C₁₃H₁₇N₃
- SMILES : C1CN(C(CN1)CC#N)CC2=CC=CC=C2
- InChI : InChI=1S/C13H17N3/c14-7-6-13-10-15-8-9-16(13)11-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2
- InChIKey : RSBDWVSKPHPULI-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is noted for its potential in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
The mechanism by which this compound exerts its effects is believed to involve:
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission.
- Enzyme Interaction : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism could contribute to its pharmacological profile.
Pharmacological Studies
Research has highlighted the following key areas of biological activity:
Antidepressant Effects
Studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and the tail suspension test.
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress responses may play a significant role in this activity.
Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study involving the administration of this compound showed significant reductions in depressive-like behaviors in rodent models when compared to control groups. The results suggest that this compound may provide a new avenue for the treatment of depression.
- Neuroprotective Effects : In a model of ischemic stroke, treatment with the compound resulted in a marked reduction in infarction size and improved functional recovery post-injury. This indicates its potential use as a therapeutic agent in neurodegenerative conditions.
Q & A
Q. What are the standard synthetic routes for 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step reactions, starting with piperazine derivatives and benzyl halides for benzylation, followed by acetonitrile functionalization. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .
- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Crystallization in ethanol/HCl yields the dihydrochloride salt with ≥95% purity .
Characterization via -NMR and LC-MS confirms structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural stability?
- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) resolves impurities <0.1% .
- Spectroscopy : -NMR detects piperazine ring conformation shifts, while FT-IR confirms nitrile (C≡N) stretching at ~2250 cm .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, showing decomposition >200°C .
Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?
Adopt a Design of Experiments (DoE) approach:
- Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure .
- Response metrics : Purity (HPLC), hygroscopicity (dynamic vapor sorption), and degradation products (LC-MS).
- Statistical analysis : Use ANOVA to identify significant degradation factors (e.g., light accelerates nitrile hydrolysis) .
Q. What methodologies are recommended for preliminary pharmacological screening of this compound?
- In vitro binding assays : Radioligand displacement studies (e.g., -spiperone for dopamine receptor affinity) .
- Cytotoxicity profiling : MTT assays on HEK-293 cells to establish IC values .
- Solubility testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
- Scaffold modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess steric/electronic effects on receptor binding .
- Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin transporters) .
- Pharmacokinetic profiling : Microsomal stability assays (human liver microsomes) to evaluate metabolic liabilities .
Q. What computational strategies enhance the efficiency of reaction design for novel derivatives?
- Reaction path searches : Quantum mechanical calculations (DFT) identify low-energy intermediates and transition states .
- Machine learning : Train models on existing piperazine reaction datasets to predict optimal solvents/catalysts .
- High-throughput screening (HTS) : Use robotic platforms to test 100+ reaction conditions in parallel .
Q. How should researchers resolve contradictions between experimental data and computational predictions?
- Sensitivity analysis : Identify which computational parameters (e.g., solvation model) most impact docking scores .
- Experimental validation : Synthesize top-predicted derivatives and compare bioactivity with in silico results .
- Error source mapping : Quantify uncertainties in DFT calculations (e.g., basis set limitations) using benchmark datasets .
Q. What advanced techniques are used to identify and quantify trace impurities in this compound?
- LC-HRMS : Resolves impurities at ppm levels and assigns structures via fragmentation patterns .
- NMR-guided isolation : Prep-HPLC coupled with -NMR identifies unknown impurities (e.g., oxidation byproducts) .
- Quantitative -NMR (qNMR) : Uses internal standards (e.g., maleic acid) for impurity quantification without reference materials .
Q. How can process optimization reduce batch-to-batch variability during scale-up?
- Process analytical technology (PAT) : In-line FT-IR monitors reaction progress in real time .
- Quality by Design (QbD) : Define a design space for critical parameters (e.g., pH, stirring rate) using multivariate analysis .
- Continuous flow synthesis : Minimizes variability by maintaining steady-state conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
